

Introduction to UNC2025 and Colony Formation Assays

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: UNC2025

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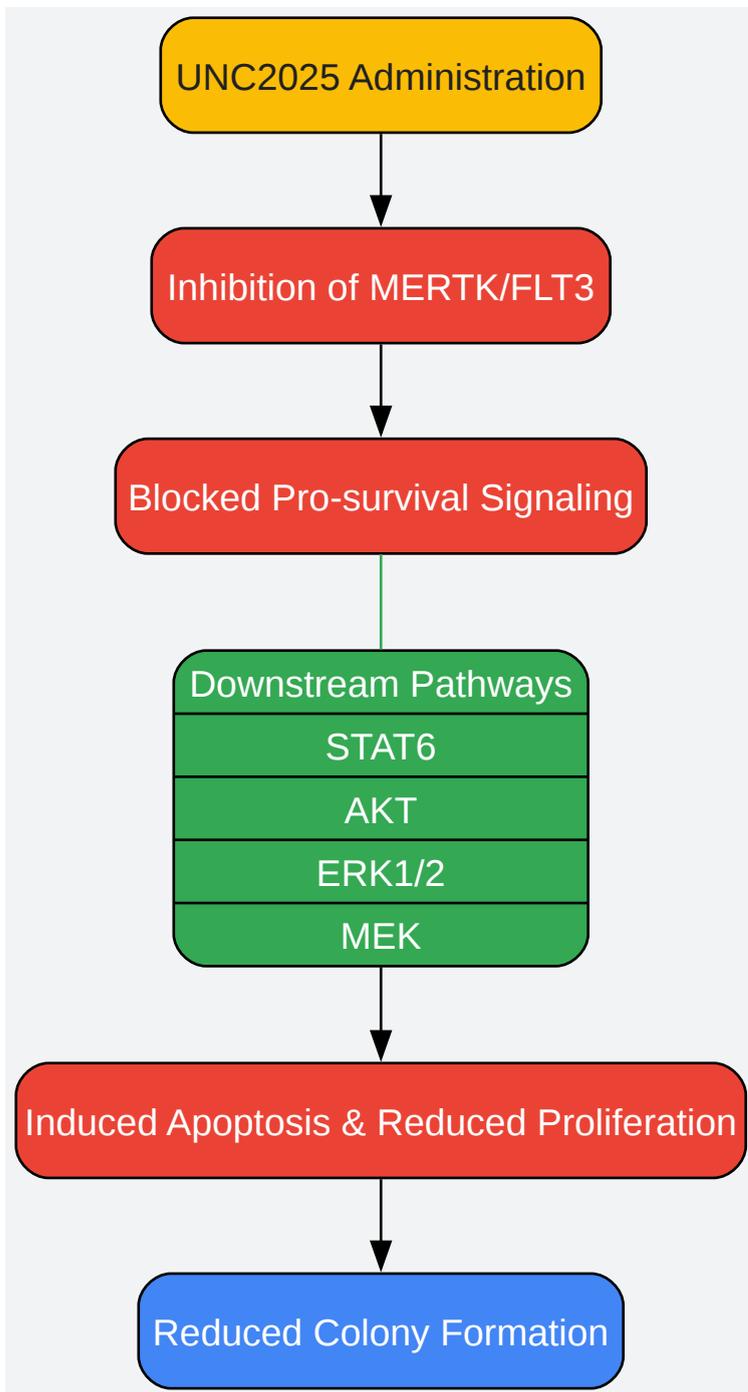
UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor that primarily targets the receptor tyrosine kinases **MERTK** and **FLT3** [1] [2]. Its development aimed to improve upon previous inhibitors with poor pharmacokinetic properties, resulting in a compound with high oral bioavailability and favorable in vivo stability [3].

The **colony formation assay (CFA)**, or clonogenic assay, evaluates a single cell's ability to proliferate into a large colony (typically ≥ 50 cells), reflecting its long-term growth and reproductive capacity [4]. In the context of **UNC2025**, this assay is crucial for demonstrating the compound's ability to impair the clonogenic potential of leukemia cells, thereby revealing its therapeutic impact on cancer survival and proliferation [1].

UNC2025 Mechanism of Action

UNC2025 exerts its effects by potently inhibiting the kinase activity of **MERTK** and **FLT3**. This inhibition leads to the disruption of pro-survival signaling pathways, ultimately inducing apoptosis and reducing proliferation in susceptible cancer cells.

The following diagram illustrates the signaling pathways targeted by **UNC2025** and the subsequent cellular effects in leukemia cells.



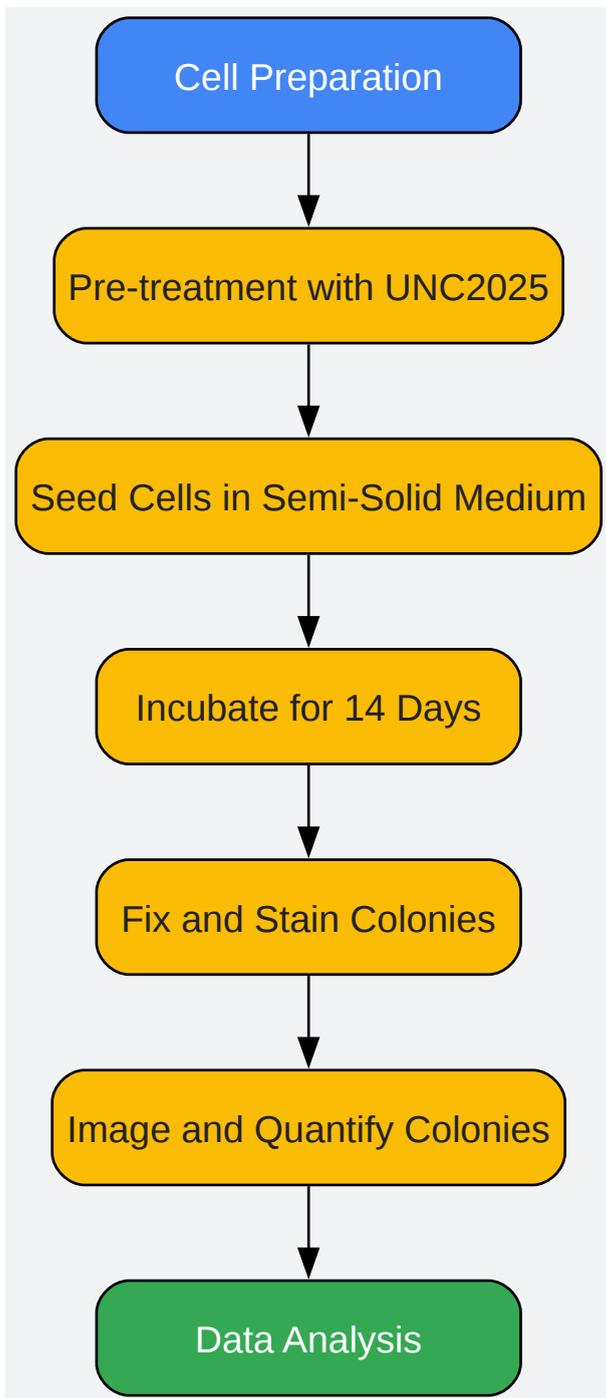
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Detailed Protocol: Colony Formation Assay with UNC2025

This protocol is adapted from methods used in preclinical studies with **UNC2025** [1] and standard colony formation assay principles [4].

Workflow Overview

The entire experimental process, from cell preparation to data analysis, is visualized in the following workflow.



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Materials and Reagents

- **UNC2025 Stock Solution:** Typically prepared at 10 mM in DMSO. Aliquot and store at -20°C to -80°C [2].

- **Cell Lines:** MERTK-expressing acute leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) or primary patient mononuclear cells [1].
- **Culture Media:** Use appropriate base medium (e.g., RPMI-1640) supplemented with **10% Fetal Bovine Serum (FBS)**, 2-4 mM L-glutamine, and 1% penicillin/streptomycin [4].
- **Semi-Solid Medium:** For suspension cells like leukemic blasts, use **methylcellulose-based medium** to prevent cell movement and ensure each colony arises from a single progenitor. For AML cell lines, **0.35% Noble agar** can be used [1].
- **Fixative and Stain:** Common choices are **4% Paraformaldehyde (PFA)** or **100% Methanol** for fixation, and **0.5% Crystal Violet** or **Giemsa** for staining [4].
- **Equipment:** Class II biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), centrifuge, inverted microscope, stereomicroscope or automated colony counter.

Step-by-Step Procedure

- **Cell Preparation and Pre-treatment**

- Create a single-cell suspension. For adherent cells, use trypsin-EDTA (e.g., 0.05-0.25% for 2-10 minutes at 37°C) and neutralize with serum-containing medium [4].
- **Optional but recommended:** Pre-treat cells (e.g., at 3x10⁵/mL) with **UNC2025** or vehicle (DMSO) for 24-48 hours before plating to assess the effect on clonogenic potential post-treatment [1].

- **Cell Seeding in Semi-Solid Medium**

- Wash and resuspend pre-treated or untreated cells in culture medium.
- Mix cells thoroughly with semi-solid medium (methylcellulose or agar) containing the desired final concentration of **UNC2025** or vehicle. **A typical concentration range for UNC2025 is 14 nM to 10 µM**, based on sensitivity screening of primary samples [1].
- Plate the cell-medium mixture into culture dishes (e.g., 6-well plates). For example, plate 1x10³ to 5x10³ cells per well for immortalized cell lines.

- **Incubation**

- Place the plates in a humidified CO₂ incubator at 37°C with 5% CO₂ for **14 days** [1]. Avoid disturbing the plates during this period.

- **Fixing, Staining, and Counting**

- After incubation, carefully add fixative (e.g., 4% PFA or 100% Methanol) to each well for 15-30 minutes.

- Remove the fixative and add staining solution (e.g., Crystal Violet) for at least 30 minutes.
- Gently wash with water to remove excess stain and air-dry the plates.
- Count colonies manually using a stereomicroscope or with automated colony counting software. A colony is defined as a cluster of **at least 50 cells** [4].

Data Analysis and Interpretation

- Calculate the **Plating Efficiency (PE)** and **Surviving Fraction (SF)**.
 - **Plating Efficiency (PE)** = (Number of colonies counted / Number of cells seeded) x 100%
 - **Surviving Fraction (SF)** = (PE of treated group / PE of control group)
- Plot the Surviving Fraction against the **UNC2025** concentration to generate a dose-response curve.
- Calculate the **IC₅₀** value (the concentration that inhibits colony formation by 50%) using non-linear regression analysis [1].

Key Experimental Data and Findings

The table below summarizes quantitative data from studies utilizing **UNC2025** in functional assays.

Table 1: In Vitro Efficacy of **UNC2025** in Functional Assays

Cell Line / Sample	Assay Type	UNC2025 Concentration / IC ₅₀	Key Outcome
697 B-ALL cells [2]	MERTK Phosphorylation Inhibition (WB)	IC ₅₀ = 2.7 nM	Potent inhibition of target phosphorylation within 1 hour.
MOLM-14 cells [2]	FLT3 Phosphorylation Inhibition (WB)	IC ₅₀ = 14 nM	Effective inhibition of FLT3-ITD phosphorylation.
Primary Leukemia Patient Samples [1]	Cell Viability (72 hrs)	Median IC ₅₀ = 2.38 μM (Range: 9.0 nM to >10 μM)	~30% of primary samples (78/261) were sensitive.

Cell Line / Sample	Assay Type	UNC2025 Concentration / IC ₅₀	Key Outcome
MERTK-expressing patient sample [2]	Colony Formation (48 hrs)	14 nM – 10 µM	Inhibited colony-forming potential with a 20-fold higher sensitivity in leukemia blasts vs. normal cells.

Table 2: In Vivo Pharmacokinetic Parameters of **UNC2025** in Mice

Parameter	Value	Administration
Half-life (T _{1/2})	3.8 hours	Oral [1]
Oral Bioavailability (%F)	~100%	Oral [1]
Clearance (CL)	9.2 mL/min/kg	Intravenous [1]
Maximum Concentration (C _{max})	1.6 µM	3 mg/kg, Oral [2]

Critical Considerations for Your Experiment

- **Solubility and Handling:** **UNC2025** is typically dissolved in DMSO at a high stock concentration (e.g., 100 mg/mL) [2]. Ensure proper storage and avoid repeated freeze-thaw cycles.
- **Cell Line Selection:** The effect of **UNC2025** is most pronounced in cell lines and primary samples that express its target kinases, MERTK and/or FLT3. Confirm the expression profile of your model system [1].
- **Controls are Crucial:** Always include a vehicle control (DMSO at the same dilution as your highest drug concentration) and a positive control if available.
- **Assay Duration:** The 14-day incubation is critical for allowing the manifestation of "reproductive cell death," where cells that seem viable shortly after treatment fail to proliferate over the long term [1] [4].

Conclusion

UNC2025 is a potent and selective inhibitor of MERTK and FLT3 with demonstrated efficacy in colony formation assays. The protocols and data provided here serve as a robust foundation for researchers to investigate the anti-leukemic effects of **UNC2025** in a preclinical setting, supporting its continued development as a promising therapeutic agent.

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